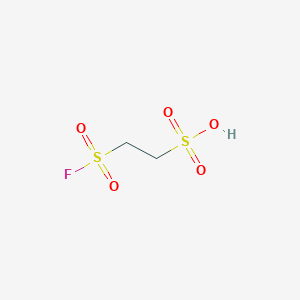

2-Fluorosulfonylethanesulfonic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Fluorosulfonylethanesulfonic acid and similar compounds often involves direct fluorosulfonylation with fluorosulfonyl radicals . This method has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has been identified as a key chemical reaction involving 2-Fluorosulfonylethanesulfonic acid . This reaction is a concise and efficient approach for producing sulfonyl fluorides .Applications De Recherche Scientifique

Biomaterials Enhancement

2-Fluorosulfonylethanesulfonic acid plays a significant role in the field of biomaterials. Its sulfonation process can enhance the properties of biomaterials, such as hydrogels, scaffolds, and nanoparticles . This chemical modification introduces sulfonic acid groups, which can improve cellular responses like adhesion, proliferation, and differentiation, making it valuable in regenerative medicine and tissue engineering .

Drug Discovery

In drug discovery, the compound is utilized for the synthesis of sulfonyl fluorides, which are crucial intermediates. Direct fluorosulfonylation with fluorosulfonyl radicals, derived from 2-Fluorosulfonylethanesulfonic acid, offers a concise and efficient method for producing these intermediates. This approach is advantageous for developing new pharmaceuticals and exploring bioorthogonal chemistry .

Materials Science

2-Fluorosulfonylethanesulfonic acid contributes to the advancement of materials science by facilitating the synthesis of fluorinated materials. These materials are essential for creating high-performance polymers like polysulfones, which exhibit excellent thermal resistance and strength properties. Such polymers are indispensable in various high-tech industries .

Organic Synthesis

The compound is instrumental in organic synthesis, where it aids in the generation of fluorosulfonyl radicals. These radicals are key to producing functionalized sulfonyl fluorides, which are widely used in different synthetic applications, including coupling reactions and selective reductions .

Chemical Biology

In chemical biology, 2-Fluorosulfonylethanesulfonic acid’s derivatives are used to synthesize fluorescent amino acids. These amino acids serve as building blocks for creating fluorescent macromolecules, such as peptides and proteins, without altering their native properties. This application is crucial for tracking protein-protein interactions and imaging biological processes .

Industrial Applications

On an industrial scale, derivatives of 2-Fluorosulfonylethanesulfonic acid, like tetrafluoroethanesulfonic acid, are used as superacid catalysts. They offer several advantages over traditional acids used in catalysis, such as lower loadings, increased selectivity, and higher throughput. These superacids are employed in key processes like aromatic alkylation and acylation of arenes .

Safety and Hazards

Orientations Futures

The use of 2-Fluorosulfonylethanesulfonic acid and similar compounds in organic synthesis, chemical biology, drug discovery, and materials science is expected to continue to grow . Direct fluorosulfonylation with fluorosulfonyl radicals, a method used in the synthesis of these compounds, has emerged as a promising area of research .

Propriétés

IUPAC Name |

2-fluorosulfonylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO5S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWLLQYDNAOLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorosulfonylethanesulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)

![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)